molecular formula C16H17NO3 B2904055 methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate CAS No. 1797739-38-8

methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate

Cat. No. B2904055
CAS RN: 1797739-38-8
M. Wt: 271.316
InChI Key: JMDKZDQRAVKSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzoate ester derivative of an azabicyclo[3.2.1]oct-2-ene. Benzoate esters are often used in organic chemistry as protective groups for carboxylic acids. The azabicyclo[3.2.1]oct-2-ene moiety is a bicyclic structure with a nitrogen atom, which could potentially impart interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ester group and the bicyclic structure. Ester groups can undergo reactions such as hydrolysis, reduction, and transesterification. The bicyclic structure could potentially participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups can affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of “methyl 4-{8-azabicyclo[32It’s worth noting that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The specific mode of action of “methyl 4-{8-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, have been shown to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

The specific biochemical pathways affected by “methyl 4-{8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to interact with various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “methyl 4-{8-azabicyclo[32The molecular weight of a similar compound, 8-azabicyclo[321]octan-3-ol, 8-methyl-, endo-, is 1412108 , which could potentially influence its pharmacokinetic properties.

Result of Action

The specific molecular and cellular effects of “methyl 4-{8-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, have been shown to have a wide array of biological activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for exposure. Without specific information, it’s difficult to assess the safety and hazards of this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its structure, investigating its reactivity, and assessing its potential applications. This could involve in-depth experimental studies and potentially computational modeling .

properties

IUPAC Name

methyl 4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-20-16(19)12-7-5-11(6-8-12)15(18)17-13-3-2-4-14(17)10-9-13/h2-3,5-8,13-14H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDKZDQRAVKSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.